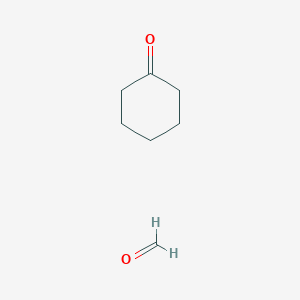

Cyclohexanone;formaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

108334-37-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

cyclohexanone;formaldehyde |

InChI |

InChI=1S/C6H10O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H2;1H2 |

InChI Key |

CJTRGWNHVKRZEB-UHFFFAOYSA-N |

SMILES |

C=O.C1CCC(=O)CC1 |

Canonical SMILES |

C=O.C1CCC(=O)CC1 |

Synonyms |

cyclohexanone condensate resin |

Origin of Product |

United States |

Foundational & Exploratory

Kinetics of cyclohexanone-formaldehyde polycondensation

An In-Depth Technical Guide to the Kinetics of Cyclohexanone-Formaldehyde Polycondensation

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics governing the polycondensation reaction between cyclohexanone (B45756) and formaldehyde (B43269). This process is fundamental to the production of ketonic resins, which are widely used in the formulation of coatings, inks, and adhesives due to their excellent gloss, adhesion, and hardness.[1][2] While extensive patent literature exists on the synthesis process, detailed kinetic data such as reaction rate constants and activation energies are not widely published. This guide addresses this gap by detailing the underlying reaction mechanism, summarizing the critical process parameters that control the reaction rate, and presenting a robust experimental protocol for conducting a thorough kinetic analysis.

Proposed Reaction Mechanism

The polycondensation of cyclohexanone and formaldehyde proceeds through a base-catalyzed aldol (B89426) condensation mechanism.[3][4][5][6] The reaction can be broken down into three primary stages: initiation, addition, and chain propagation/condensation. The process is typically catalyzed by a caustic alkali, such as sodium hydroxide (B78521) (NaOH).[7][8]

-

Step 1: Initiation (Enolate Formation): A hydroxide ion (OH⁻) from the catalyst abstracts an acidic α-hydrogen from the cyclohexanone molecule, creating a resonance-stabilized enolate ion. This step is crucial as it generates the primary nucleophile for the reaction.

-

Step 2: Addition (Methylolation): The cyclohexanone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formaldehyde molecule. This results in the formation of a methylolcyclohexanone intermediate after protonation. Multiple additions of formaldehyde to the same cyclohexanone ring can occur.

-

Step 3: Chain Propagation and Condensation: The polymer chain grows through the reaction of methylolcyclohexanones with other cyclohexanone enolates or with each other. This occurs via condensation reactions that form stable methylene (B1212753) (-CH₂-) or ether (-CH₂-O-CH₂-) bridges between cyclohexanone rings, eliminating a molecule of water in the process. The reaction continues, building a low-molecular-weight polymer.

Factors Influencing Reaction Kinetics

The rate of polycondensation is highly sensitive to several process parameters. Control of these factors is essential for producing a resin with consistent and desirable properties.

-

Catalyst Concentration: The reaction is typically catalyzed by 0.25% to 1.0% of a caustic alkali (e.g., NaOH) based on the weight of the cyclohexanone.[7] An increase in catalyst concentration accelerates the rate of enolate formation and thus the overall reaction rate. However, excessively high concentrations can lead to darker, lower-quality resins.[7]

-

Temperature: The reaction is exothermic, and the temperature is typically maintained between 50°C and 100°C.[7] As with most chemical reactions, higher temperatures lead to a higher reaction rate. However, precise temperature control is necessary to prevent side reactions and ensure batch-to-batch reproducibility.

-

Reactant Molar Ratio: The molar ratio of formaldehyde to cyclohexanone is a critical parameter, generally kept in the range of 1.35:1 to 1.65:1.[7] An excess of formaldehyde ensures a high degree of methylolation on the cyclohexanone rings, which is necessary for forming a cross-linked polymer network.

-

pH Level: The reaction is initiated in an alkaline environment (pH 8-9) to facilitate the initial deprotonation of cyclohexanone. As the reaction progresses, formic acid can be formed as a byproduct of the Cannizzaro reaction with formaldehyde, causing the pH to naturally decrease to a near-neutral range of 6.5-7.5 by the end of the reaction.[7] Maintaining this pH profile is important for controlling the reaction rate and final resin properties.

Quantitative Data Summary

A thorough review of scientific literature reveals a notable absence of specific kinetic data, such as reaction orders, rate constants, and activation energies, for the cyclohexanone-formaldehyde polycondensation. The available quantitative information is primarily related to optimal synthesis conditions found in patent literature and process-focused studies. The table below summarizes these key process parameters.

| Parameter | Value / Range | Remarks | Source(s) |

| Molar Ratio (F:C) | 1.35:1 to 1.65:1 | An excess of formaldehyde is used to drive the reaction and achieve desired polymer properties. | [7] |

| Catalyst (NaOH) | 0.25% - 1.0% (by wt. of cyclohexanone) | Higher concentrations increase rate but can degrade resin color. | [7] |

| Initial Temperature | 50°C - 70°C | The reaction is initiated in this range before the exothermic process raises it. | [7] |

| Reaction Temperature | 95°C - 100°C | The temperature is maintained in this range after the initial exothermic phase. | [7] |

| Initial pH | 8.0 - 9.0 | An alkaline environment is required to initiate the condensation. | [7] |

| Final pH | 6.5 - 7.5 | The pH naturally drops as the reaction proceeds towards completion. | [7] |

Proposed Experimental Protocol for Kinetic Analysis

For researchers aiming to quantify the kinetics of this reaction, the following detailed experimental protocol is proposed. This methodology is designed to determine reaction orders, rate constants, and the activation energy.

Objective: To determine the kinetic rate law for the polycondensation of cyclohexanone and formaldehyde under alkaline catalysis.

Materials & Equipment:

-

Reactants: Cyclohexanone, Formaldehyde (37% aqueous solution), Sodium Hydroxide (catalyst).

-

Reagents: Quenching solution (e.g., 1M HCl), appropriate solvent (e.g., Toluene).

-

Equipment: Temperature-controlled jacketed glass reactor with a mechanical stirrer, reflux condenser, and sampling port; constant temperature bath; syringes for sampling; vials for storing samples; Gas Chromatograph with Mass Spectrometer (GC-MS) for analyzing monomer concentration; Gel Permeation Chromatography (GPC) for analyzing polymer molecular weight distribution.

Experimental Procedure:

-

Reactor Setup: Charge the jacketed reactor with a known quantity of cyclohexanone and solvent. Begin stirring and allow the system to reach the desired, stable reaction temperature (e.g., 70°C).

-

Reaction Initiation: Simultaneously add the specified amounts of formaldehyde solution and NaOH catalyst to the reactor. This moment is considered time zero (t=0).

-

Timed Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small, precise volume (aliquot) of the reaction mixture using a syringe.

-

Reaction Quenching: Immediately transfer each aliquot into a vial containing a quenching agent (e.g., a slight molar excess of HCl relative to the initial NaOH) to instantly neutralize the catalyst and halt the reaction.

-

Sample Analysis: Analyze the quenched samples to determine the concentration of unreacted cyclohexanone and formaldehyde. GC-MS is a suitable technique for this analysis after appropriate sample preparation and calibration.

-

Varying Conditions:

-

To determine the reaction order with respect to each component, repeat the experiment while systematically varying the initial concentration of cyclohexanone, formaldehyde, and NaOH, one at a time, while keeping the others constant.

-

To determine the activation energy , perform the entire series of experiments at a minimum of three different temperatures (e.g., 60°C, 70°C, 80°C).

-

Data Analysis:

-

Plot the concentration of cyclohexanone versus time for each run to obtain the reaction rate.

-

Use the method of initial rates or integrated rate laws to determine the reaction order for each reactant and the catalyst.

-

Calculate the rate constant (k) for each temperature from the derived rate law.

-

Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

References

- 1. Page loading... [guidechem.com]

- 2. Cyclohexanone Formaldehyde Ketonic Resin [polyolsandpolymers.net]

- 3. Propose a mechanism for the aldol condensation of cyclohexanone. ... | Study Prep in Pearson+ [pearson.com]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US2540886A - Cyclohexanone-formaldehyde resin production - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cyclohexanone-Formaldehyde Polymer Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of cyclohexanone-formaldehyde (CF) polymers. CF resins, known for their durability, adhesive properties, and glossy finish, find applications in coatings, inks, and composites. A thorough understanding of their molecular structure is paramount for optimizing their performance and exploring new applications, including in specialized matrices for drug delivery systems. This guide details the experimental protocols for polymer synthesis and analysis by Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in a structured format and illustrating key workflows.

Synthesis of Cyclohexanone-Formaldehyde Resin

The synthesis of CF resin is typically achieved through the base-catalyzed condensation polymerization of cyclohexanone (B45756) and formaldehyde. The molar ratio of the reactants and the type of catalyst significantly influence the molecular weight, degree of branching, and ultimately, the physical properties of the resulting polymer.

Experimental Protocol: Base-Catalyzed Polycondensation

Materials:

-

Cyclohexanone (C₆H₁₀O)

-

Paraformaldehyde ((CH₂O)n)

-

Sodium Hydroxide (B78521) (NaOH) or Tetraalkylammonium Hydroxide (catalyst)

-

Toluene (C₇H₈)

-

Methanol (B129727) (CH₃OH)

-

Distilled Water

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with cyclohexanone and toluene.

-

Paraformaldehyde is added to the flask, and the mixture is heated to approximately 80°C while stirring.

-

A 10% aqueous solution of sodium hydroxide is added dropwise to the reaction mixture. An exothermic reaction will cause the temperature to rise.

-

The mixture is refluxed for 1.5 to 2 hours to facilitate the initial methylolation reaction.

-

A Dean-Stark trap is then fitted to the condenser, and reflux is continued to remove the water of condensation by azeotropic distillation with toluene. The temperature of the reaction mass will gradually increase to around 130-135°C.

-

After the theoretical amount of water has been collected, the reaction mixture is cooled and washed with distilled water until it reaches a neutral pH.

-

The resin is then extracted with methanol and dried under reduced pressure at 120°C to yield the final solid resin.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for identifying the key functional groups present in the CF polymer, confirming the success of the polymerization and providing insights into the polymer's structure. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Apparatus:

-

FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid CF resin sample directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Perform ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.

The FTIR spectrum of a typical CF resin exhibits characteristic absorption bands corresponding to the functional groups within its structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 3500 - 3400 | O-H stretching | Hydroxyl (-OH) groups (terminal methylol groups or adsorbed water) |

| 2950 - 2850 | C-H stretching | Methylene (B1212753) (-CH₂) groups in the cyclohexanone ring |

| 1780 - 1720 | C=O stretching | Carbonyl (C=O) group of the cyclohexanone moiety |

| 1450 | C-H bending | Methylene (-CH₂) bridges |

| 1126 - 962 | C-O stretching | Ether linkages (-CH₂-O-CH₂-) or C-O bond in methylol groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure, including the connectivity of the monomer units, the nature of the methylene bridges, and the presence of various end-groups.

Sample Preparation:

-

Dissolve 10-25 mg of the CF polymer sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

For quantitative ¹³C NMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (5-10 times the longest T₁ of the carbons of interest) to ensure full relaxation of the nuclei between pulses.

¹H-NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| 1.2 - 2.3 | Protons of the methylene groups in the cyclohexanone ring.[2] |

| 3.4 - 4.7 | Protons of the methylene bridges (-CH₂-) connecting the cyclohexanone units.[2] |

¹³C-NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| 23-42 | Carbons of the methylene groups in the cyclohexanone ring. |

| ~50-70 | Carbons of the methylene bridges (-CH₂-) and methylol groups (-CH₂OH). |

| ~210 | Carbonyl carbon (C=O) of the cyclohexanone moiety. |

Mass Spectrometry

Mass spectrometry techniques, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, are invaluable for determining the molecular weight distribution and identifying the fragmentation patterns of the polymer, which in turn provides structural information.

Apparatus:

-

Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

A small amount of the CF resin (in the microgram range) is placed in a pyrolysis sample cup.

-

The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium).

-

The resulting pyrolysis products are separated by the gas chromatography column.

-

The separated fragments are then analyzed by the mass spectrometer to identify their mass-to-charge ratio and fragmentation patterns.

The pyrolysis of CF resin is expected to yield a complex mixture of fragments. The identification of these fragments helps to reconstruct the original polymer structure.

| Expected Fragment | Structural Information |

| Cyclohexanone and its derivatives | Confirms the presence of the cyclohexanone monomer unit. |

| Methylene-linked cyclohexanone dimers and trimers | Provides evidence for the methylene bridge linkages between monomer units. |

| Formaldehyde, methanol, carbon monoxide, carbon dioxide | Small molecule fragments resulting from the decomposition of the polymer backbone. |

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental and analytical processes involved in the characterization of cyclohexanone-formaldehyde polymers.

Caption: Overall workflow from synthesis to structural elucidation.

Caption: Relationship between spectroscopic methods for analysis.

Conclusion

The structural characterization of cyclohexanone-formaldehyde polymers is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. FTIR provides a rapid assessment of the key functional groups, confirming the incorporation of the monomer units into the polymer chain. NMR spectroscopy offers a more detailed view of the molecular architecture, elucidating the connectivity and environment of the constituent atoms. Mass spectrometry, particularly Py-GC-MS, complements these techniques by providing information on the thermal degradation pathways and the identity of the resulting fragments, which aids in confirming the overall structure. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of these versatile polymers.

References

Determining the Molecular Weight of Cyclohexanone-Formaldehyde Resin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for determining the molecular weight of cyclohexanone-formaldehyde (CF) resins. An accurate assessment of molecular weight and its distribution is critical for understanding the physicochemical properties and performance of these polymers in various applications, including in the pharmaceutical and drug development sectors. This document details the experimental protocols for the most common techniques: Gel Permeation Chromatography (GPC), Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Introduction to Cyclohexanone-Formaldehyde Resins

Cyclohexanone-formaldehyde resins are synthetic polymers formed through the condensation reaction of cyclohexanone (B45756) and formaldehyde.[1] These resins are known for their hardness, good solubility in common solvents, and compatibility with other polymers, making them valuable in coatings, inks, and adhesives.[1][2] The molecular weight and its distribution—comprising the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)—are fundamental parameters that dictate the resin's viscosity, mechanical strength, and curing behavior.

Key Techniques for Molecular Weight Determination

The molecular characterization of CF resins is primarily achieved through a combination of chromatographic and spectroscopic techniques.

-

Gel Permeation Chromatography (GPC): A powerful and widely used technique for determining the entire molecular weight distribution of a polymer.

-

Viscometry: A classical and cost-effective method for determining the viscosity-average molecular weight (Mv).

-

MALDI-TOF Mass Spectrometry: An advanced mass spectrometry technique that provides detailed information about the molecular weight of individual polymer chains and their end groups.

The selection of a particular method depends on the specific information required, the nature of the sample, and the available instrumentation. The following sections provide detailed experimental protocols and data presentation for each of these techniques.

Data Presentation: A Comparative Summary

The following table summarizes typical molecular weight data for cyclohexanone-formaldehyde resins obtained by Gel Permeation Chromatography.

| Resin Type | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Reference |

| Cyclohexanone-Formaldehyde (CF) Resin | 650 | 820 | 1.2 | [3] |

| UV-Curable CF Resin | 2010 | 5628 | 2.8 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Gel Permeation Chromatography (GPC)

GPC separates molecules based on their hydrodynamic volume in solution, providing a comprehensive analysis of the molecular weight distribution.

Experimental Workflow for GPC Analysis

Caption: Workflow for GPC analysis of cyclohexanone-formaldehyde resin.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the cyclohexanone-formaldehyde resin.

-

Dissolve the resin in 1 mL of high-performance liquid chromatography (HPLC)-grade tetrahydrofuran (B95107) (THF).

-

Allow the sample to dissolve completely with gentle agitation, preferably overnight, to avoid shear degradation of the polymer chains.

-

Filter the solution through a 0.2 µm polytetrafluoroethylene (PTFE) syringe filter to remove any particulate matter.

-

-

Instrumentation and Conditions:

-

GPC System: An Agilent or similar GPC system equipped with a refractive index (RI) detector.

-

Columns: A set of Styragel columns (e.g., HR series) suitable for the analysis of low to moderate molecular weight polymers.

-

Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.

-

Temperature: Maintain the column and detector at a constant temperature, typically 35-40 °C.

-

Injection Volume: 50-100 µL.

-

-

Calibration:

-

Prepare a series of narrow polydispersity polystyrene standards of known molecular weights.

-

Inject each standard and record its retention time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

-

-

Data Analysis:

-

Inject the prepared CF resin sample and record the chromatogram.

-

Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Viscometry

This method relies on the relationship between the intrinsic viscosity of a polymer solution and its molecular weight, as described by the Mark-Houwink equation. It yields the viscosity-average molecular weight (Mv).

Experimental Workflow for Viscometry

Caption: Workflow for viscometric determination of molecular weight.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the cyclohexanone-formaldehyde resin in a suitable solvent (e.g., cyclohexanone, toluene) at a known concentration (e.g., 1 g/dL).

-

Prepare a series of dilutions from the stock solution to obtain at least four different concentrations.

-

-

Viscosity Measurement:

-

Use a calibrated Ubbelohde or Ostwald viscometer maintained at a constant temperature (e.g., 25 °C ± 0.1 °C) in a water bath.

-

Measure the flow time of the pure solvent (t₀).

-

For each polymer solution, measure the flow time (t). Repeat each measurement at least three times and take the average.

-

-

Data Analysis and Calculation:

-

Relative Viscosity (η_rel): η_rel = t / t₀

-

Specific Viscosity (η_sp): η_sp = η_rel - 1

-

Reduced Viscosity (η_red): η_red = η_sp / c

-

Inherent Viscosity (η_inh): η_inh = ln(η_rel) / c

-

Plot both the reduced viscosity and the inherent viscosity against concentration (c).

-

Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity ([η]).

-

Mark-Houwink Equation: [η] = K * Mv^a

-

Where K and 'a' are the Mark-Houwink parameters specific to the polymer-solvent-temperature system. These parameters must be obtained from literature or determined experimentally using polymer standards of known molecular weight.

-

-

Calculate the viscosity-average molecular weight (Mv).

-

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that allows for the direct measurement of the molecular weights of individual polymer chains, providing high-resolution data on the molecular weight distribution and end-group analysis. While specific data for CF resins is limited, the protocol for similar phenol-formaldehyde resins can be adapted.[4]

Experimental Workflow for MALDI-TOF MS

Caption: Workflow for MALDI-TOF MS analysis of polymeric resins.

Methodology:

-

Sample Preparation:

-

Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in THF.

-

Analyte Solution: Prepare a solution of the cyclohexanone-formaldehyde resin in THF at a concentration of approximately 1 mg/mL.

-

Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium iodide (NaI), in THF at a concentration of approximately 1 mg/mL.

-

Mixing: Mix the matrix, analyte, and cationizing agent solutions in a typical ratio of 10:1:1 (v/v/v).

-

-

Target Spotting:

-

Spot 1-2 µL of the final mixture onto a stainless-steel MALDI target plate.

-

Allow the solvent to evaporate at room temperature, forming a co-crystalline solid of the matrix and the analyte.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A MALDI-TOF mass spectrometer operating in reflectron mode for higher resolution.

-

Laser: A nitrogen laser (337 nm) is typically used.

-

Calibration: Calibrate the instrument using a known polymer standard with a molecular weight range similar to the analyte.

-

Acquire the mass spectrum by irradiating the sample spot with the laser.

-

-

Data Analysis:

-

The resulting mass spectrum will show a distribution of peaks, where each peak corresponds to an individual polymer chain with a specific number of repeating units, adducted with a cation (e.g., Na+).

-

The mass difference between adjacent major peaks corresponds to the mass of the repeating monomer unit.

-

The molecular weight distribution parameters (Mn, Mw, and PDI) can be calculated from the intensities of the peaks in the spectrum.

-

Concluding Remarks

The determination of the molecular weight of cyclohexanone-formaldehyde resins is a critical step in their characterization and quality control. This guide has provided an in-depth overview of the primary analytical techniques employed for this purpose: GPC, viscometry, and MALDI-TOF MS. Each method offers distinct advantages, and the choice of technique will depend on the specific analytical needs. For a comprehensive understanding of the polymer, a combination of these methods is often recommended. The detailed experimental protocols and workflows presented herein serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of these versatile resins.

References

A Technical Guide to the Thermal Degradation Behavior of Cyclohexanone-Formaldehyde Resins

For Researchers, Scientists, and Development Professionals

This document provides an in-depth analysis of the thermal degradation behavior of cyclohexanone-formaldehyde (CF) resins. These synthetic polymers, created through the condensation of cyclohexanone (B45756) and formaldehyde (B43269), are valued in various industries for their hardness, gloss, and adhesive properties.[1][2] Understanding their thermal stability and decomposition pathways is critical for optimizing their performance in applications where they may be exposed to elevated temperatures and for ensuring material longevity and safety. This guide details the common experimental protocols used for thermal analysis, presents key quantitative data from relevant studies, and illustrates the proposed degradation mechanisms.

Synthesis of Cyclohexanone-Formaldehyde Resins

Cyclohexanone-formaldehyde resins are typically synthesized via a base-catalyzed polycondensation reaction between cyclohexanone and formaldehyde.[1][3] The reaction involves the formation of methylol derivatives of cyclohexanone, which then condense to form a polymer network linked by methylene (B1212753) bridges.[4]

The synthesis process can be broadly outlined as follows:

-

Charging the Reactor: Cyclohexanone and a formaldehyde source (e.g., formalin or paraformaldehyde) are charged into a reaction vessel equipped with a stirrer, condenser, and temperature control.[3]

-

Catalyst Addition: A basic catalyst, typically an aqueous solution of sodium hydroxide (B78521) (NaOH), is added to the mixture.[5][6] The molar ratio of formaldehyde to cyclohexanone is a critical parameter, often ranging from 1.35 to 1.65.[7]

-

Condensation Reaction: The mixture is heated to a temperature between 60°C and 100°C.[3][7] The exothermic reaction is controlled until it is substantially complete.[7]

-

Dehydration: The water formed during the condensation reaction is removed by distillation, often under vacuum, to drive the reaction to completion and isolate the resin.[3]

-

Purification: The resulting resin may be washed to remove the catalyst and any unreacted monomers.[7] The final product is a solid, often light-colored, brittle resin.[1][4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cyclohexanone Formaldehyde Ketonic Resin [polyolsandpolymers.net]

- 3. patents.justia.com [patents.justia.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. Novel environmentally friendly tannin-cyclohexanone formaldehyde ...: Ingenta Connect [ingentaconnect.com]

- 7. US2540886A - Cyclohexanone-formaldehyde resin production - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Parameters of Modified Cyclohexanone-Formaldehyde Resins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of modified cyclohexanone-formaldehyde (CF) resins. Understanding these parameters is crucial for the effective formulation and application of these versatile polymers in various fields, including coatings, inks, and potentially, advanced drug delivery systems. This document outlines the theoretical framework of solubility parameters, presents available data on CF resins, details experimental protocols for their determination, and explores how modifications to the resin structure influence their solubility.

Introduction to Cyclohexanone-Formaldehyde Resins and Solubility

Cyclohexanone-formaldehyde resins, also known as ketonic resins, are the condensation products of cyclohexanone (B45756) and formaldehyde.[1] They are valued in numerous industries for their ability to impart gloss, enhance adhesion, improve drying properties, and increase the solid content of formulations.[1][2] The molecular structure of these resins, which includes carbonyl and hydroxyl groups, allows for broad compatibility and solubility in many organic solvents.[2]

Modification of the basic CF resin structure by incorporating other monomers can significantly alter its physical and chemical properties, including its solubility. Common modifications include the incorporation of hydroquinone, silicones, or isocyanurates, tailoring the resin for specific high-performance applications.[3][4][5]

The principle of "like dissolves like" is quantified by the concept of solubility parameters. The two most common scales are the Hildebrand and Hansen solubility parameters.

-

Hildebrand Solubility Parameter (δ): This is a single value representing the cohesive energy density of a material. Materials with similar Hildebrand parameters are likely to be miscible.[6] For polymers, which cannot be vaporized to determine cohesive energy directly, this parameter is often determined indirectly through methods like swelling or solubility tests in a range of solvents.[7][8]

-

Hansen Solubility Parameters (HSP): This model refines the Hildebrand approach by dividing the total cohesive energy into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] Two substances are likely to be soluble if their Hansen parameters are close in the three-dimensional "Hansen space."[9]

Solubility Profile of Cyclohexanone-Formaldehyde Resins

General Solubility of Unmodified CF Resins:

-

Soluble in: Aromatic hydrocarbons, alcohols (with the notable exception of methanol), ketones, esters, and glycol ether acetates.[2][10]

This solubility profile suggests a semi-polar nature, consistent with the presence of both a non-polar cyclohexyl ring and polar carbonyl and hydroxyl functional groups.

Impact of Modification on Solubility

Modification of the CF resin backbone introduces new functional groups that alter the overall polarity and hydrogen-bonding capacity of the polymer, thereby changing its solubility characteristics.

-

Hydroquinone Modification: Incorporating hydroquinone, a polar aromatic diol, into the resin structure increases the aromatic character and the number of hydroxyl groups. This modification results in resins that are soluble in high-polarity solvents such as DMF, NMP, and DMSO, while being only partially soluble in aromatic solvents and insoluble in less polar solvents like alcohols and petroleum ether.[5]

-

Isocyanurate Modification: The introduction of isocyanuric acid (ICA) into the CF resin backbone leads to a significant change in solubility compared to the unmodified resin.[3][4][11] While the literature does not quantify this change with specific parameters, the addition of the polar, hydrogen-bonding-capable isocyanurate ring system would be expected to shift the solubility profile towards more polar solvents.

-

Silicone Modification: Polysiloxanes are known for their low solubility parameters and thermodynamic incompatibility with many organic polymers.[3] Modifying CF resins with silicone oligomers or tegomers can be expected to lower the overall solubility parameter of the resulting copolymer, potentially increasing its solubility in less polar, silicone-miscible solvents.[12] This modification is often pursued to enhance surface properties like slip and water repellency.[12]

Quantitative Data on Modified Cyclohexanone-Formaldehyde Resins

The following tables summarize the available quantitative data for various commercial and experimentally modified cyclohexanone-formaldehyde resins. It is important to note the absence of explicitly published solubility parameter values.

Table 1: Physical Properties of Commercial Cyclohexanone-Formaldehyde Resins

| Resin Grade | Softening Point (°C) | Acid Value (mg KOH/g) | Hydroxyl Value (mg KOH/g) |

| HM-105 | 95-105 | ≤1 | 70-110 |

| HM-120 | 105-125 | ≤1 | 70-110 |

| HM-120L | 105-125 | ≤1 | ≥150 |

| HM-130 | 125-140 | ≤1 | ≥100 |

Data sourced from commercial product information.[13]

Table 2: Properties of Experimentally Synthesized Modified CF Resins

| Modification | Monomer Ratio (Modifier/Cyclohexanone) | Melting Point (°C) | Key Solubility Observations | Reference |

| Hydroquinone | 1 / 0 | 135-140 | Soluble in DMF, NMP, DMSO; Insoluble in alcohol | [5] |

| Hydroquinone | 0.5 / 0.5 | 115-120 | Soluble in DMF, NMP, DMSO; Partially soluble in aromatics | [5] |

| Unmodified (for comparison) | 0 / 1 | 105-110 | Soluble in DMF, NMP, DMSO; Partially soluble in aromatics | [5] |

| Isocyanuric Acid (ICA) | Various | Not reported | Solubility is "much different" than unmodified CFR | [3][4][11] |

Experimental Protocols for Determining Solubility Parameters

Since polymers like CF resins do not have a measurable heat of vaporization, their solubility parameters must be determined indirectly. The most common methods involve observing the interaction of the polymer with a series of solvents with known Hansen or Hildebrand parameters.

Method 1: Solubility Range Determination (Based on ASTM D3132)

The ASTM D3132 standard, though withdrawn in 2005, provides a foundational method for determining the solubility range of resins.[14][15] The protocol involves a systematic visual assessment of a resin's solubility in a variety of solvents that cover a wide range of solubility parameters and hydrogen bonding capacities.

Objective: To identify the region of solubility for a resin on a two-dimensional plot of solubility parameter versus a hydrogen bonding index.

Materials:

-

Resin sample

-

A series of solvents with known Hildebrand/Hansen parameters and hydrogen bonding indices (a list of ~50-70 solvents is ideal).

-

Small, clear glass vials or test tubes with closures.

-

Vortex mixer or shaker.

-

Water bath (optional, for gentle heating).

Procedure:

-

Sample Preparation: For each solvent to be tested, weigh a small, precise amount of resin into a vial (e.g., 0.1 g).

-

Solvent Addition: Add a measured volume of the solvent to the vial to achieve a specific concentration (e.g., 10% w/v).

-

Dissolution: Tightly cap the vial and agitate vigorously using a vortex mixer or shaker. Observe the mixture. Gentle heating in a water bath can be used to accelerate dissolution, but the final assessment should be made at a standardized temperature (e.g., 25°C).[16]

-

Observation and Classification: After a set period of agitation (e.g., 24 hours), visually inspect the sample against a contrasting background. Classify the result as:

-

Soluble: A completely clear, homogeneous solution with no visible particles.

-

Partially Soluble/Swollen: The resin has swollen significantly, or a hazy/turbid solution has formed, but complete dissolution has not occurred.

-

Insoluble: The resin remains as a distinct, separate phase from the solvent.

-

-

Data Plotting: Create a 2D plot with the solvent's solubility parameter on the x-axis and its hydrogen bonding index on the y-axis. Mark the point for each solvent tested, using different symbols to indicate whether the resin was soluble, partially soluble, or insoluble.

-

Defining the Solubility Sphere: Draw a circle or ellipse that best encloses the majority of the "soluble" points while excluding the "insoluble" points. The center of this circle represents the estimated solubility parameter of the resin.

Method 2: Cloud Point Titration

Cloud point titration is a more quantitative method to determine the boundaries of a resin's solubility.[1][7] It involves dissolving the resin in a "good" solvent and then titrating this solution with a "poor" solvent (a non-solvent) until the first sign of turbidity (the cloud point) is observed.

Objective: To determine the solubility limits of a resin in a solvent/non-solvent system, which can be used to calculate its solubility parameter.

Materials:

-

Resin sample

-

A "good" solvent for the resin (e.g., tetrahydrofuran).

-

Two "poor" solvents (non-solvents): one with a low solubility parameter (e.g., hexane) and one with a high solubility parameter (e.g., methanol).

-

Glass beaker or flask.

-

Magnetic stirrer and stir bar.

-

Burette for titration.

-

Light source and a dark background to aid in observing turbidity.

Procedure:

-

Prepare Resin Solution: Dissolve a known weight of the resin in a known volume of the good solvent to make a clear stock solution (e.g., 10% w/v).

-

Titration with Low-δ Non-Solvent: Place a measured volume of the resin solution in the beaker with the magnetic stirrer. Slowly titrate the solution with the low-δ non-solvent (e.g., hexane) from the burette.

-

Identify Cloud Point: Continuously observe the solution against the light source and dark background. The cloud point is the exact volume of non-solvent added at which the first permanent turbidity appears. Record this volume.

-

Titration with High-δ Non-Solvent: Repeat the titration (Step 2 & 3) with a fresh sample of the resin solution, this time using the high-δ non-solvent (e.g., methanol). Record the volume required to reach the cloud point.

-

Calculations: The solubility parameter of the solvent mixture at the cloud point can be calculated as the volume-weighted average of the solubility parameters of the individual solvents. By performing this titration with multiple solvent/non-solvent pairs, a solubility window for the resin can be accurately determined. The center of this window provides an estimate of the resin's solubility parameter.

Visualizations

Experimental Workflow for Solubility Parameter Determination

The following diagram illustrates the general workflow for experimentally determining the solubility parameter of a modified CF resin using the solubility range method.

Caption: Experimental workflow for determining resin solubility parameters.

Logical Relationship of Hansen Solubility Parameters

The Hansen Solubility Parameter is a composite value derived from three key intermolecular forces. This relationship is fundamental to understanding polymer solubility.

Caption: Relationship of Hansen Solubility Parameter components.

Conclusion

The solubility parameters of cyclohexanone-formaldehyde resins are a critical factor in their application. While precise, published numerical values for these parameters, especially for modified variants, remain elusive, a strong qualitative and semi-quantitative understanding can be established. Modifications to the resin backbone with monomers like hydroquinone, isocyanurates, or silicones predictably alter the resin's polarity and hydrogen bonding capacity, thereby shifting its solubility profile. For applications requiring precise solvent formulation, experimental determination of the solubility parameters using established methods such as solubility range testing or cloud point titration is highly recommended. The protocols and frameworks provided in this guide offer a robust starting point for researchers and professionals to characterize and effectively utilize these versatile polymers.

References

- 1. inkworldmagazine.com [inkworldmagazine.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. emerald.com [emerald.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility Parameters-- [cool.culturalheritage.org]

- 8. wjarr.com [wjarr.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Aldehyde ketone resin HBX-130-Aldehyde ketone resin HBX-130厂家批发价格-Huibaixin (Shandong) new material Co., Ltd [en.hbxchem.com]

- 11. research.itu.edu.tr [research.itu.edu.tr]

- 12. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 13. researchgate.net [researchgate.net]

- 14. standards.globalspec.com [standards.globalspec.com]

- 15. store.astm.org [store.astm.org]

- 16. chemistry.um.edu.my [chemistry.um.edu.my]

Synthesis and characterization of hydroquinone-modified cyclohexanone-formaldehyde resins

An In-depth Technical Guide to the Synthesis and Characterization of Hydroquinone-Modified Cyclohexanone-Formaldehyde Resins

Introduction

Cyclohexanone-formaldehyde (CF) resins are a class of synthetic polymers known for their high gloss, good adhesion, and compatibility with a variety of other binders, making them valuable in the coatings, inks, and adhesives industries.[1] Modification of these resins by incorporating other monomers, such as hydroquinone (B1673460) (HQ), can introduce new functionalities and alter their chemical and physical properties. The inclusion of hydroquinone, a dihydric phenol, into the polymer backbone creates a hydroquinone-modified cyclohexanone-formaldehyde (HQ-CF) resin with unique characteristics.[2] This modification can influence properties such as thermal stability, solubility, and reactivity.[2]

This technical guide provides a comprehensive overview of the synthesis and characterization of HQ-CF resins. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the synthesis of novel resinous materials and the detailed analysis of their properties. The guide outlines the synthetic pathways, detailed experimental protocols for characterization, and a summary of key quantitative data.

Synthesis of Hydroquinone-Modified Cyclohexanone-Formaldehyde Resins

The synthesis of HQ-CF resins is achieved through a condensation polymerization reaction involving hydroquinone, cyclohexanone (B45756), and formaldehyde (B43269).[2] The reaction is typically carried out under basic catalysis, with sodium hydroxide (B78521) being a commonly used catalyst.[1][2]

The reaction mechanism proceeds in several steps. Initially, in the presence of a base, hydroquinone and cyclohexanone react with formaldehyde to form methylol (-CH₂OH) groups.[2] These reactions occur at the active sites on the hydroquinone and cyclohexanone rings. As the temperature of the reaction mixture is increased, these reactive methylol groups undergo condensation, leading to the formation of methylene (B1212753) bridges (-CH₂-) that link the hydroquinone and cyclohexanone units.[2] This process results in the formation of a low-molecular-weight polymer.[2] The final product is typically a solid, brittle resin that can range in color from white (for pure cyclohexanone-formaldehyde resin) to dark for those containing hydroquinone.[2] These resins are generally soluble in high-polarity solvents like DMF, NMP, and DMSO.[2]

References

An In-depth Technical Guide to the Aldol Condensation of Cyclohexanone with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aldol (B89426) condensation reaction between cyclohexanone (B45756) and formaldehyde (B43269). It delves into the mechanistic pathways, experimental protocols, and quantitative data to support researchers in the synthesis and application of the resulting products. This document particularly focuses on the synthesis of 2-hydroxymethylcyclohexanone and its subsequent dehydration product, 2-methylenecyclohexan-1-one, a valuable intermediate in organic synthesis.

Introduction: The Aldol Condensation Pathway

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] The reaction between an enolizable ketone, such as cyclohexanone, and a non-enolizable aldehyde, like formaldehyde, is a crossed aldol condensation. Formaldehyde, lacking α-hydrogens, can only serve as the electrophilic partner in this reaction.[2] The reaction proceeds in two key stages: an initial aldol addition to form a β-hydroxy ketone, followed by a dehydration step to yield an α,β-unsaturated ketone.

The overall reaction can be summarized as follows:

Cyclohexanone + Formaldehyde → 2-Hydroxymethylcyclohexanone → 2-Methylenecyclohexan-1-one + H₂O

While the direct base-catalyzed aldol condensation of cyclohexanone and formaldehyde can be challenging and may lead to alternative products, a more reliable and widely used method for the synthesis of 2-methylenecyclohexan-1-one involves the Mannich reaction. This guide will detail both the direct aldol condensation mechanism and the more synthetically viable Mannich reaction pathway.

Mechanistic Pathways

The reaction can proceed via two primary mechanisms depending on the catalytic conditions: base-catalyzed and acid-catalyzed.

Base-Catalyzed Aldol Condensation

The base-catalyzed mechanism is the more common approach for this transformation. It involves the following key steps:

-

Enolate Formation: A base, typically a hydroxide (B78521) or alkoxide, abstracts an acidic α-hydrogen from cyclohexanone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water or ethanol) to yield the aldol addition product, 2-hydroxymethylcyclohexanone.

-

Dehydration (Condensation): Upon heating, the β-hydroxy ketone undergoes dehydration. A base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the α,β-unsaturated ketone, 2-methylenecyclohexan-1-one.

References

Structural Elucidation of Cyclohexanone-Formaldehyde Resins: An In-depth Technical Guide to FTIR and NMR Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of cyclohexanone-formaldehyde (CF) resins utilizing Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. CF resins, a class of synthetic polymers, are formed through the condensation polymerization of cyclohexanone (B45756) and formaldehyde. Their versatile properties, including high gloss, good adhesion, and compatibility with other polymers, have led to their use in various industrial applications, including coatings, inks, and adhesives. A thorough understanding of their chemical structure is paramount for optimizing their performance and for their potential application in specialized fields such as drug delivery systems, where polymer characterization is critical.

This guide details the experimental protocols for acquiring high-quality spectroscopic data and provides an in-depth analysis of the spectral features that are characteristic of the CF resin structure.

Experimental Protocols

Precise and consistent experimental procedures are fundamental to obtaining reliable and reproducible spectroscopic data for the structural analysis of cyclohexanone-formaldehyde resins.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the polymer structure.

1.1.1. Sample Preparation: KBr Pellet Method (for solid resins)

-

Drying: Dry the solid CF resin sample in a vacuum oven at 60°C for 24 hours to remove any residual moisture. Separately, dry potassium bromide (KBr) powder of spectroscopic grade at 110°C for at least 2 hours.

-

Grinding: In a clean agate mortar, grind a small amount (1-2 mg) of the dried CF resin into a fine powder.

-

Mixing: Add approximately 200-250 mg of the dried KBr powder to the mortar and mix thoroughly with the resin powder until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Apply a force of approximately 8-10 tons under vacuum for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

1.1.2. Sample Preparation: Attenuated Total Reflectance (ATR)-FTIR (for viscous/liquid resins)

-

Sample Application: Place a small drop of the viscous CF resin directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure intimate contact between the sample and the crystal surface.

-

Analysis: Collect the FTIR spectrum. This method requires minimal sample preparation and is non-destructive.

1.1.3. Data Acquisition Parameters

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added to improve signal-to-noise ratio)

-

Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal (for ATR-FTIR) should be collected prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the polymer, enabling a more definitive structural elucidation.

1.2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the CF resin. Common choices include deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Concentration:

-

For ¹H NMR, dissolve 5-20 mg of the CF resin in approximately 0.6 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Dissolution: Prepare the solution in a clean, dry vial. Use a vortex mixer or sonicate gently to ensure complete dissolution.

-

Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

1.2.2. Data Acquisition Parameters

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Temperature: 25°C (or as required for sample solubility).

-

¹H NMR Parameters (Typical):

-

Pulse Angle: 90°

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Data Presentation and Interpretation

The quantitative data obtained from FTIR and NMR spectroscopy are summarized below for clear comparison and interpretation.

FTIR Spectral Data

The FTIR spectrum of a typical cyclohexanone-formaldehyde resin exhibits characteristic absorption bands corresponding to the various functional groups within its structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 3500 - 3400 | O-H stretching | Hydroxyl (-OH) groups (terminal or on the cyclohexanone ring)[1] |

| 2950 - 2850 | C-H stretching | Asymmetric and symmetric stretching of methylene (B1212753) (-CH₂) groups in the cyclohexanone ring[1][2] |

| ~1715 | C=O stretching | Carbonyl group of the cyclohexanone moiety[1] |

| ~1450 | C-H bending | Methylene (-CH₂) scissoring vibration |

| 1200 - 1000 | C-O stretching | C-O stretching of hydroxyl groups and potentially ether linkages |

NMR Spectral Data

NMR spectra provide more detailed structural insights, allowing for the differentiation of various proton and carbon environments.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1.2 - 2.3 | Broad multiplet | Protons of the methylene (-CH₂) groups of the cyclohexanone ring[1][2] |

| 3.6 - 3.8 | Broad singlet | Protons of the methylene bridges (-CH₂-) connecting the cyclohexanone units[2] |

| 4.0 - 5.0 | Broad singlet | Protons of hydroxymethyl groups (-CH₂OH) if present (terminal groups) |

Direct experimental ¹³C NMR data for cyclohexanone-formaldehyde resin is not widely available in the literature. However, based on the known chemical shifts of cyclohexanone and related polyketones, the following assignments can be reasonably expected.

| Chemical Shift (δ, ppm) | Assignment |

| 205 - 220 | Carbonyl carbon (C=O) of the cyclohexanone ring |

| 40 - 50 | Methylene carbons (-CH₂) of the cyclohexanone ring alpha to the carbonyl group |

| 30 - 40 | Methylene bridge carbons (-CH₂-) |

| 20 - 30 | Other methylene carbons (-CH₂) of the cyclohexanone ring |

| 60 - 70 | Hydroxymethyl carbons (-CH₂OH) if present |

Visualizing the Characterization Process and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the synthesis, structure, and spectroscopic output of cyclohexanone-formaldehyde resin.

Conclusion

The structural characterization of cyclohexanone-formaldehyde resin is effectively achieved through a combination of FTIR and NMR spectroscopy. FTIR provides a rapid assessment of the key functional groups, confirming the presence of the cyclohexanone carbonyl and hydroxyl moieties. NMR, particularly ¹H and ¹³C, offers a more detailed map of the polymer backbone, including the nature of the connecting methylene bridges and the types of end groups present. The synthesis conditions, such as the monomer ratio and catalyst type, have a direct impact on the final polymer structure, which in turn is reflected in the spectroscopic data.[3][4] By carefully controlling these parameters and accurately interpreting the resulting spectra, researchers can gain a comprehensive understanding of the structure-property relationships of CF resins, enabling their tailored application in various scientific and industrial fields.

References

An In-depth Technical Guide to the Cohesive Energy Density of Cyclohexanone-Formaldehyde Resins

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the principles and methodologies for determining the Cohesive Energy Density (CED) of cyclohexanone-formaldehyde resins. Due to the scarcity of published specific CED values for these resins, this document focuses on the foundational concepts and experimental protocols required for its determination.

Introduction to Cohesive Energy Density (CED)

The Cohesive Energy Density (CED) is a fundamental physicochemical parameter that quantifies the intermolecular forces holding a material together. It is defined as the total energy per unit volume required to separate all intermolecular contacts and move the molecules to an infinite distance apart.[1][2] In polymer science, CED is a critical predictor of a polymer's behavior, including its solubility, swelling characteristics, miscibility with other materials, and mechanical properties.[1]

The Hildebrand solubility parameter (δ) is directly derived from the CED and is often used interchangeably to describe the solvency behavior of materials. The relationship is defined as:

δ = √CED

Materials with similar solubility parameters are likely to be miscible or soluble in one another.[3] For polymers, which do not vaporize and thus whose enthalpy of vaporization cannot be directly measured, CED is typically determined through indirect experimental methods.[1][4]

Cyclohexanone-Formaldehyde Resins

Cyclohexanone-formaldehyde resins (also known as ketonic resins) are the condensation products of cyclohexanone (B45756) and formaldehyde (B43269).[5][6] These resins are neutral, hard, and typically appear as colorless to light-yellow transparent solids.[7] Their chemical structure, containing both carbonyl (C=O) and hydroxyl (-OH) groups, imparts a unique combination of properties.[5][6]

Key characteristics include:

-

Broad Solubility and Compatibility: They are soluble in a wide range of common industrial solvents like alcohols (excluding methanol), ketones, esters, and aromatic hydrocarbons, but are insoluble in water and aliphatic hydrocarbons.[5][8]

-

Performance Enhancement: In formulations for inks, coatings, and lacquers, they are used to improve gloss, hardness, adhesion, pigment wetting, and drying speed.[5][6][7]

-

High Resistance: The absence of ester bonds in their backbone provides excellent resistance to hydrolysis and water.[7]

The cohesive energy density of these resins is the primary driver behind their broad solubility and compatibility profile.

Quantitative Data for CED Determination

Below is a table of common solvents and their respective Hildebrand solubility parameters, which would be essential for conducting such an experimental determination.

| Solvent | Hildebrand Solubility Parameter (δ) (cal/cm³)½ | Hildebrand Solubility Parameter (δ) (MPa)½ |

| n-Hexane | 7.3 | 14.9 |

| Diethyl Ether | 7.4 | 15.1 |

| Cyclohexane | 8.2 | 16.8 |

| Toluene | 8.9 | 18.2 |

| Tetrahydrofuran (THF) | 9.1 | 18.6 |

| Chloroform | 9.3 | 19.0 |

| Methyl Ethyl Ketone (MEK) | 9.3 | 19.0 |

| Acetone | 9.9 | 20.2 |

| Dichloromethane | 9.7 | 19.8 |

| n-Butyl Alcohol | 11.4 | 23.3 |

| Isopropyl Alcohol | 11.5 | 23.5 |

| Ethyl Alcohol | 12.7 | 26.0 |

| Methanol | 14.5 | 29.7 |

| Water | 23.4 | 47.8 |

Note: To convert (cal/cm³)½ to (MPa)½, multiply by approximately 2.045.[3]

Experimental Protocol: CED Determination via Swelling Method

This section details the protocol for determining the solubility parameter, and thus the cohesive energy density, of a crosslinked cyclohexanone-formaldehyde resin.

Objective: To find the solvent that causes the maximum equilibrium swelling of the resin, indicating the closest match in solubility parameters.

Materials:

-

Cured (crosslinked) samples of cyclohexanone-formaldehyde resin of known initial mass and dimensions.

-

A series of solvents with a range of known solubility parameters (see table above).

-

Sealed containers (e.g., glass vials with caps) for each solvent.

-

Analytical balance.

-

Temperature-controlled environment (e.g., oven or water bath set to 25°C).

Methodology:

-

Sample Preparation: Prepare several identical samples of the cured resin. Ensure they are free of voids or surface contaminants. Record the initial dry weight (Wd) of each sample.

-

Solvent Immersion: Place one resin sample into each sealed container, ensuring it is fully submerged in a known volume of a single solvent. Use a sufficient volume of solvent to ensure it is not depleted by absorption into the polymer.

-

Equilibrium Swelling: Store the sealed containers in a temperature-controlled environment (e.g., 25°C) to allow the samples to swell.[9] The samples must be left until they reach equilibrium, meaning their weight no longer increases.[9] This may take several hours to days, depending on the resin's crosslink density and the solvent.

-

Mass Measurement: At regular intervals, remove each sample from its solvent, quickly blot the surface with a lint-free cloth to remove excess liquid, and weigh it (Ws). Return the sample to its container immediately after weighing.

-

Equilibrium Determination: Continue the process until three consecutive weighings show no significant change in mass, indicating that equilibrium swelling has been reached.

-

Calculation of Swelling Ratio (Q): Calculate the swelling ratio for each solvent using the following formula:

Q = 1 + ( (Ws,eq - Wd) / Wd ) * (ρp / ρs)

Where:

-

Ws,eq is the weight of the swollen sample at equilibrium.

-

Wd is the initial dry weight of the polymer sample.

-

ρp is the density of the dry polymer.

-

ρs is the density of the solvent.

-

-

Data Analysis: Plot the swelling ratio (Q) on the y-axis against the Hildebrand solubility parameter (δ) of each solvent on the x-axis.[9]

-

CED Determination: Fit a curve (typically a Gaussian or second-order polynomial) to the data points.[9] The peak of this curve corresponds to the solubility parameter (δp) of the polymer. The Cohesive Energy Density (CED) can then be calculated as CED = (δp)².

Visualizations: Workflows and Relationships

Logical Relationship Diagram

This diagram illustrates the conceptual link between the resin's chemical composition, its intermolecular forces, the resulting cohesive energy density, and its macroscopic properties.

Caption: Relationship between resin composition, CED, and material properties.

Experimental Workflow Diagram

This diagram outlines the step-by-step experimental process for determining the Cohesive Energy Density of a resin using the swelling method.

Caption: Experimental workflow for CED determination via the swelling method.

References

- 1. repository.petra.ac.id [repository.petra.ac.id]

- 2. youtube.com [youtube.com]

- 3. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Cyclohexanone Formaldehyde Resin Manufacturer, Cyclohexanone Formaldehyde Resin Supplier in Vapi,Gujarat [polyolsandpolymers.co.in]

- 6. Cyclohexanone Formaldehyde Ketonic Resin [polyolsandpolymers.net]

- 7. Page loading... [guidechem.com]

- 8. So Luck Chemical & Machinery » Polyketone resin, Cyclohexanone formaldehyde resin,aldehyde ketone res… [soluckchemical.com]

- 9. Determining the solubility parameter and the cross-link density of medical grade silicones: effect of increasing the range of swelling liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Situ Modification of Cyclohexanone-Formaldehyde Resin with Olive Pomace: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-situ modification of cyclohexanone-formaldehyde (CF) resin with olive pomace, a promising approach for developing more sustainable and environmentally friendly composite materials. The incorporation of this abundant agricultural waste product into the polymer matrix enhances certain properties of the resin and offers a value-added application for a material that is often discarded. This document details the experimental protocols for the synthesis and characterization of olive pomace-modified cyclohexanone-formaldehyde (OPCF) resin, presents available quantitative data, and elucidates the underlying chemical reaction pathways.

Introduction

Cyclohexanone-formaldehyde resins are synthetic polymers widely used in the manufacturing of coatings, adhesives, and molding compounds. The in-situ modification of these resins with natural fillers, such as olive pomace, is an area of growing research interest. Olive pomace, the solid residue obtained from the pressing of olives for oil extraction, is rich in lignocellulosic components like cellulose (B213188), lignin (B12514952), and other phenolic compounds.[1] The integration of these bio-based materials into the CF resin during its synthesis can lead to a composite material with improved properties and a reduced environmental footprint. This guide focuses on the base-catalyzed condensation reaction for the in-situ modification of CF resin with olive pomace.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of olive pomace-modified cyclohexanone-formaldehyde resin.

Materials

-

Cyclohexanone (B45756) (C₆H₁₀O)

-

Formalin (37% aqueous solution of formaldehyde (B43269), HCHO)

-

Olive Pomace (dried and ground)

-

Sodium Hydroxide (B78521) (NaOH) (20% aqueous solution)

Synthesis of Olive Pomace-Modified Cyclohexanone-Formaldehyde (OPCF) Resin

The in-situ modification is carried out through a base-catalyzed condensation polymerization. The following protocol is based on the synthesis of OPCF resins with 5% and 10% olive pomace content by weight of cyclohexanone.[2]

Procedure:

-

In a reaction flask equipped with a stirrer, condenser, and dropping funnel, charge the desired amount of cyclohexanone and olive pomace (either 5g or 10g of olive pomace per 100g of cyclohexanone).

-

Begin continuous stirring of the mixture.

-

Add a 20% aqueous solution of sodium hydroxide to the flask to act as a catalyst and adjust the pH to a range of 11-12.

-

Heat the mixture to a refluxing temperature of 65-70°C in a water bath.

-

Once the refluxing temperature is reached, begin the dropwise addition of 100 ml of 37% formalin solution.

-

Maintain the reaction under continuous stirring at 65-70°C for a total of 5 hours.

-

After the reaction is complete, a two-layer system will be observed, with the resin forming the bottom layer.

-

Separate the upper aqueous layer by decantation.

-

Wash the resulting resinous product multiple times with hot water until the filtrate is neutral.

-

Dry the final OPCF resin in a vacuum oven at 120°C. The final product is a dark red-brown, water-insoluble solid that is soluble in common organic solvents.[1][2]

Characterization Methods

-

Prepare thin films of the cured OPCF resin.

-

Immerse the pre-weighed dry films in distilled water at room temperature.

-

At regular intervals, remove the films from the water, gently pat the surface dry with a lint-free cloth, and weigh them.

-

Calculate the water absorption percentage using the following formula: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] * 100

-

Continue the measurements until the weight of the films becomes constant, indicating saturation.

-

Use a gloss meter to measure the specular gloss of the cured OPCF resin films.

-

Calibrate the instrument using a standard of known gloss value.

-

Take measurements at multiple locations on the surface of each sample to ensure uniformity.

-

The results are typically reported in Gloss Units (GU).

-

This test is performed according to the ASTM D3359 standard.

-

Use a cross-cut adhesion tester to make a lattice pattern of cuts through the resin coating to the substrate.

-

Apply a specified pressure-sensitive tape over the lattice and then rapidly pull it off at a 180° angle.

-

Examine the grid area for any detachment of the coating.

-

Rate the adhesion on a scale from 5B (no peeling or removal) to 0B (severe flaking and detachment).

Data Presentation

The following tables summarize the expected outcomes of the characterization tests based on the available literature. It is important to note that specific quantitative values from the primary study on olive pomace modification were not available and the data presented here is illustrative of typical results for bio-modified resins.

| Resin Sample | Olive Pomace Content (% w/w of Cyclohexanone) | Property | Value |

| Unmodified CF Resin | 0% | Water Absorption | Lower |

| OPCF-5 | 5% | Water Absorption | Higher than unmodified CF |

| OPCF-10 | 10% | Water Absorption | Higher than OPCF-5 |

Table 1: Water Absorption Properties

| Resin Sample | Olive Pomace Content (% w/w of Cyclohexanone) | Property | Value (GU) |

| Unmodified CF Resin | 0% | Gloss Value | High |

| OPCF-5 | 5% | Gloss Value | Slightly Reduced |

| OPCF-10 | 10% | Gloss Value | Further Reduced |

Table 2: Gloss Value Properties

| Resin Sample | Olive Pomace Content (% w/w of Cyclohexanone) | Property | ASTM D3359 Rating |

| Unmodified CF Resin | 0% | Adhesion | Good (e.g., 4B-5B) |

| OPCF-5 | 5% | Adhesion | Potentially Improved |

| OPCF-10 | 10% | Adhesion | Potentially Improved |

Table 3: Cross-Cut Adhesion Properties

Reaction Pathways and Experimental Workflow

The in-situ modification of cyclohexanone-formaldehyde resin with olive pomace involves a complex series of chemical reactions. The primary components of olive pomace—lignin, cellulose, and other phenolic compounds—participate in the base-catalyzed condensation polymerization.

Proposed Chemical Reaction Pathway

Under basic conditions (NaOH catalyst), the α-carbons of cyclohexanone are deprotonated to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This is followed by a series of aldol-type condensation and dehydration reactions, leading to the formation of the cyclohexanone-formaldehyde resin.

Simultaneously, the components of olive pomace are also activated by the basic medium. Lignin, a complex polymer of phenylpropane units, and other phenolic compounds in the olive pomace possess reactive sites on their aromatic rings that can undergo electrophilic substitution with formaldehyde to form hydroxymethyl derivatives. These hydroxymethylated lignin and phenolic molecules can then co-condense with the cyclohexanone-formaldehyde oligomers. The hydroxyl groups of cellulose can also react with formaldehyde to form hemiacetals, which can further participate in the cross-linking of the polymer network.

The following diagram illustrates the proposed reaction pathway:

Experimental Workflow

The following diagram outlines the logical flow of the experimental process, from the initial reactants to the final characterization of the modified resin.

Conclusion

The in-situ modification of cyclohexanone-formaldehyde resin with olive pomace presents a viable method for producing a more sustainable composite material. The incorporation of the lignocellulosic components of olive pomace directly into the resin matrix during polymerization can lead to alterations in the physical and mechanical properties of the final product. This technical guide provides a comprehensive framework for the synthesis and characterization of these modified resins. Further research is warranted to fully elucidate the structure-property relationships and to explore the potential applications of these novel bio-based materials, particularly in areas where enhanced adhesion and the use of renewable resources are desirable. The reduction of formaldehyde emissions is another potential benefit that merits further investigation.

References

A Technical Guide to the Synthesis of Conductive Ketonic Resins from Vinyl Aniline Modified Cyclohexanone-Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of conductive ketonic resins derived from the in-situ modification of cyclohexanone-formaldehyde resin with 4-vinyl aniline (B41778). This novel class of resins presents promising applications due to their electrical conductivity and processability. This document details the experimental protocols, quantitative analysis of the resin's properties, and visual representations of the synthesis workflow and reaction pathways.

Introduction

Conductive polymers are a significant area of research with wide-ranging applications. Traditional conductive polymers often face challenges in processability. The modification of conventional resins, such as cyclohexanone-formaldehyde, with conductive monomers like 4-vinyl aniline, offers a pathway to develop soluble and processable conductive materials.[1][2] This guide focuses on a one-step in-situ modification method to synthesize vinyl aniline modified cyclohexanone-formaldehyde resins (CFVAnR), which exhibit notable electrical conductivity.[1]

Synthesis of Vinyl Aniline Modified Cyclohexanone-Formaldehyde Resin (CFVAnR)

The synthesis of CFVAnR is achieved through the condensation polymerization of cyclohexanone (B45756), formaldehyde (B43269), and 4-vinyl aniline in the presence of a basic catalyst.[1] Two primary methods have been reported, differing in the reaction temperature and addition of reactants.

Experimental Protocols

Materials:

-

Cyclohexanone

-

Formalin (37% aqueous solution)

-

4-vinyl aniline

-

Sodium hydroxide (B78521) (NaOH) (20% aqueous solution)

Method I (CFVAnR1):

-

A mixture of 12.7 g (0.13 mol) of cyclohexanone and 2.5 g (0.02 mol) of 4-vinyl aniline is prepared in a reaction vessel.

-

While stirring continuously at a low temperature, 1.3 g of 20% aqueous NaOH solution is added to the mixture.

-

The temperature of the mixture is then raised to 65-70°C, initiating reflux.

-

Subsequently, 10.9 g (0.13 mol) of 37% formalin is added dropwise in equal portions.